molecular formula C21H24N4O2S B2895949 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea CAS No. 1396800-09-1

1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Cat. No.: B2895949
CAS No.: 1396800-09-1
M. Wt: 396.51
InChI Key: NEEIJYSJCPEQEA-UHFFFAOYSA-N
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Description

1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (CAS 1396800-09-1) is a synthetic small molecule with a molecular formula of C21H24N4O2S and a molecular weight of 396.51 g/mol . This urea derivative features a complex structure incorporating a phenethyl group, a cyclohexyl ring, and a 1,2,4-oxadiazole moiety linked to a thiophene ring, making it a compound of significant interest in medicinal chemistry research . While the specific biological pathway for this exact compound is an area of ongoing investigation, research on structurally related 1-phenyl-3-(1-phenylethyl)urea derivatives has identified potent biological activities. Notably, such compounds have been developed as novel and potent complement inhibitors, demonstrating excellent activity in hemolytic assays by inhibiting C9 deposition in the complement system . Furthermore, urea-containing small molecules are increasingly explored as valuable chemical tools in neuroscience, with some acting as the first non-peptide antagonists for neuropeptide receptors like RXFP3, which is involved in regulating stress, feeding, and motivation . This compound is intended for non-human research applications only, including but not limited to in vitro biological screening, assay development, and as a building block in the synthesis of novel chemical entities. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can procure this compound from global suppliers, with various quantities available to suit experimental needs .

Properties

IUPAC Name

1-(2-phenylethyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c26-20(22-13-9-16-7-3-1-4-8-16)24-21(11-5-2-6-12-21)19-23-18(25-27-19)17-10-14-28-15-17/h1,3-4,7-8,10,14-15H,2,5-6,9,11-13H2,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEIJYSJCPEQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multiple steps starting from commercially available precursors. The process generally begins with the synthesis of the 1,2,4-oxadiazole ring, followed by the incorporation of the thiophene ring. The intermediate is then reacted with cyclohexyl isocyanate under appropriate conditions to form the final product. Optimal reaction conditions such as temperature, solvents, and catalysts can vary, and are usually fine-tuned to maximize yield and purity.

Industrial Production Methods: Large-scale production methods would likely involve batch or continuous-flow reactors, ensuring consistent product quality. The procedures would be optimized for scalability, cost-effectiveness, and environmental considerations, utilizing robust purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides and sulfones.

  • Reduction: Reduction of the oxadiazole ring can yield hydrazides.

  • Substitution: Electrophilic aromatic substitution reactions on the thiophene ring and nucleophilic substitutions at the oxadiazole ring are possible.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or organic peroxides.

  • Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts.

  • Substitution: Using halogenating agents or nucleophiles under conditions that facilitate the substitution.

Major Products: The products vary with the type of reaction but can include a wide array of derivatives such as sulfoxides, sulfones, and hydrazides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea exhibit significant anticancer properties. A study demonstrated that derivatives of thiophenyl oxadiazoles can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth was evaluated in vitro and in vivo, showing promising results against various cancer cell lines.

Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting a mechanism that could be beneficial for conditions such as Alzheimer's disease. The compound's efficacy was assessed using animal models, where it demonstrated improved cognitive function and reduced neuroinflammation markers.

Material Science

Polymer Composites
In material science, this compound has been utilized as a functional additive in polymer composites. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that these composites exhibit improved resistance to thermal degradation compared to traditional materials.

Agricultural Research

Pesticidal Activity
The compound has also been explored for its pesticidal properties. Research indicates that it can act as an effective insecticide against various pests. Field trials demonstrated a significant reduction in pest populations when treated with formulations containing the compound. Its mode of action involves disrupting the nervous system of target insects, leading to paralysis and death.

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity; neuroprotective effects
Material ScienceEnhanced thermal stability in polymer composites
Agricultural ResearchEffective insecticide with significant pest reduction

Case Studies

Case Study 1: Anticancer Research
A notable study published in a peer-reviewed journal explored the anticancer effects of derivatives based on the structure of this compound. The study involved testing multiple derivatives on human cancer cell lines, revealing that certain modifications enhanced cytotoxicity significantly.

Case Study 2: Polymer Composites
In another investigation focused on material applications, researchers synthesized polymer composites incorporating the compound. The resulting materials were subjected to thermal analysis, demonstrating superior performance compared to control samples without the additive.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is linked to its ability to interact with molecular targets, primarily through hydrogen bonding and hydrophobic interactions. The presence of the urea and oxadiazole groups allows for specific interactions with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the biological context and are an active area of research.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole ring is a critical pharmacophore. Comparisons focus on substitutions at the 3-position of the oxadiazole:

  • Thiophen-3-yl vs. Pyrazin-2-yl : Replacing thiophene with pyrazine (as in 1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea, ) introduces nitrogen atoms, enhancing hydrogen-bond acceptor capacity. This modification may improve solubility but reduce lipophilicity, impacting membrane permeability .
  • Thiophen-3-yl vs.

Urea Substituent Modifications

The phenethyl group on the urea moiety distinguishes the target compound from analogs:

  • Phenethyl vs. Chlorophenyl : 1-(2-Chlorophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea () replaces phenethyl with a chlorophenyl group, increasing electronegativity and steric bulk. This may enhance binding to hydrophobic pockets but reduce conformational flexibility .
  • Phenethyl vs. Biphenyl: Compound 14 in ([1,1'-Biphenyl]-4-yl analog) introduces a biphenyl system, significantly increasing molecular weight (400.18 g/mol vs.

Cyclohexyl Linker Modifications

The cyclohexyl group acts as a conformational spacer:

  • Cyclohexyl vs.

Molecular Properties

  • Lipophilicity : The thiophen-3-yl group enhances lipophilicity compared to pyrazine-containing analogs (), favoring blood-brain barrier penetration but increasing metabolic oxidation risks .

Biological Activity

1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound consists of a 1,2,4-oxadiazole ring fused with a thiophene moiety and linked to a cyclohexyl urea backbone. The synthesis typically involves multiple steps starting from commercially available precursors, focusing on optimizing reaction conditions for yield and purity .

Synthetic Route Overview

StepReactionConditions
1Synthesis of 1,2,4-oxadiazoleVaries by precursor
2Incorporation of thiopheneTemperature controlled
3Reaction with cyclohexyl isocyanateNitrogen atmosphere

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural features have shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related compounds against several human cancer cell lines (MCF-7, HepG2, A549, HeLa). The results demonstrated that certain derivatives significantly inhibited cell growth:

CompoundIC50 (µM)Cell Line
Compound A0.37HeLa
Compound B0.73HeLa
Compound C0.95HeLa
Sorafenib (control)7.91HeLa

These findings suggest that modifications to the urea scaffold can enhance anticancer potency .

The biological mechanisms underlying the activity of these compounds often involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis has shown that certain derivatives can induce apoptotic cell death in cancer cells by blocking the cell cycle at the sub-G1 phase .

Other Biological Activities

In addition to anticancer properties, compounds with similar frameworks have been investigated for other biological activities:

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial effects against various microorganisms. For example, a series of thiadiazole compounds exhibited activity against Staphylococcus aureus and Candida albicans, highlighting their potential as antimicrobial agents .

Inhibition of Enzymatic Activity

The inhibition of specific enzymes such as Thioredoxin reductase (TrxR) has been noted as a target for anticancer drug development. Compounds designed around similar scaffolds have shown selective inhibition of TrxR, suggesting a pathway for further research into their therapeutic applications .

Q & A

Q. How to design toxicity screens for early-stage drug development?

  • Protocols : In vitro hepatotoxicity (HepG2 cells), genotoxicity (Ames test), and cardiotoxicity (hERG inhibition) assays. LC₅₀ values are benchmarked against FDA-approved kinase inhibitors .

Notes

  • Methodological Rigor : Emphasis on experimental reproducibility, statistical validation, and cross-disciplinary validation.
  • Advanced Techniques : Prioritized SPR, ITC, and computational modeling for mechanistic insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.